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This technical guide provides an in-depth exploration of the historical discovery and isolation of
kinetin (6-furfurylaminopurine), the first cytokinin identified. It details the pivotal experiments,
methodologies, and quantitative data that marked the dawn of a new era in plant hormone
research. This document is structured to serve as a practical reference, offering detailed
protocols and visual workflows for researchers in plant biology and related fields.

Executive Summary

In the mid-1950s, a team of scientists at the University of Wisconsin, led by Folke Skoog and
Carlos Miller, culminated a years-long search for a substance that could stimulate plant cell
division (cytokinesis). Their work, which began with observations of natural substances like
coconut milk, led to the serendipitous discovery of a highly active compound in aged and
autoclaved herring sperm DNA.[1][2] This compound, isolated, characterized, and synthesized
in 1955-1956, was named kinetin.[3][4] The discovery was monumental, not only identifying a
potent cell division promoter but also establishing the principle that the quantitative balance
between hormones—specifically auxin and cytokinin—controls plant organogenesis.[2]
Kinetin, though initially believed to be a synthetic artifact of the isolation process, was later
found to occur naturally in the DNA of nearly all organisms, formed from the oxidative damage
of deoxyribose.[5][6] This guide retraces the scientific journey, presenting the data and
protocols that laid the foundation for cytokinin research.
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The Path to Discovery: From Coconut Milk to
Autoclaved DNA

The quest for a cell division factor was born from the challenges of growing plant tissues in
vitro. Early research in Folke Skoog's lab showed that a basic nutrient medium containing auxin
could support cell enlargement but not sustained cell division in tobacco pith tissue.[6]

Initial investigations focused on complex natural substances:

o Coconut Milk: Inspired by Johannes van Overbeek's work, Skoog's group found that coconut
milk could sometimes promote the proliferation of tobacco tissue, but the results were highly
variable and inconsistent.[3]

¢ Yeast Extract: Similarly, yeast extract showed sporadic activity. A crucial observation was that
an old, degraded sample of yeast extract was particularly effective, hinting that the active
substance might be a breakdown product.[2]

The breakthrough came when Carlos Miller, acting on the knowledge that adenine (a purine)
showed very weak cell division-promoting activity, decided to test a commercially available
source of purines: herring sperm DNA.[3] An old sample proved to be highly active, while a
newly purchased batch showed no activity at all.[2] This paradox led to a critical hypothesis: the
active substance was not the DNA itself, but a degradation product. Miller confirmed this by
autoclaving a fresh, inactive DNA sample, which generated enormous cell division-promoting
activity.[3] The active compound was an artifact of heat and acid treatment of DNA.

// Node styles node [fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; start_node
[label="Initial Problem:\nInability to culture tobacco pith\ntissue with auxin alone",
shape=ellipse, fillcolor="#FBBCO05", fontcolor="#202124"]; obs_node
[label="Observation:\nComplex substances promote\nsome cell division"]; testl_node
[label="Test Coconut Milk &\nYeast Extract"]; resultl_node [label="Result:\nInconsistent &
variable activity.\n'Old' samples are more active.", shape=parallelogram, fillcolor="#F1F3F4",
fontcolor="#202124"]; hypl_node [label="Hypothesis:\nActive factor is a\ndegradation product”,
shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; test2_node [label="Test Herring
Sperm DNA\n(a source of purines)"]; result2_node [label="Result:\n'Old"' DNA is highly
active.\n'New' DNA is inactive.", shape=parallelogram, fillcolor="#F1F3F4",
fontcolor="#202124"]; hyp2_node [label="Hypothesis:\nActivity is generated from\nDNA
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degradation”, shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; exp_node
[label="Experiment:\nAutoclave (heat)\n'New' DNA sample”, fillcolor="#4285F4",
fontcolor="#FFFFFF"]; result3_node [label="Breakthrough:\nHigh cell division activity\nis
consistently generated", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
end_node [label="Conclusion:\nActive factor can be reliably\nproduced for isolation”,
shape=ellipse, fillcolor="#FBBCO05", fontcolor="#202124"];

/l Edges start_node -> obs_node; obs_node -> testl _node; testl _node -> resultl_node;
resultl_node -> hypl node; hypl node ->test2_node; test2_node -> result2_node;
result2_node -> hyp2_node; hyp2_node -> exp_node; exp_node -> result3_node; result3_node
-> end_node; }

Figure 1: Logical workflow of the key observations and experiments leading to the discovery of
the active cell division factor in autoclaved DNA.

Isolation and Identification of Kinetin

With a reliable method to produce the active substance, Miller developed a procedure to isolate
and purify it. The process, outlined in their 1956 publication in the Journal of the American
Chemical Society, involved several classical biochemistry techniques.[4][7]

The key steps were:

» Acid Hydrolysis: Autoclaving the herring sperm DNA in an acidic condition was necessary for
activation.

e Solvent Extraction: The resulting slurry was extracted with n-butanol to partition the active,
likely less polar, compound away from the highly polar DNA remnants.

« Purification by Precipitation: The active material was further purified from extracts using
silver nitrate precipitation, a common method for separating purines.

o Chromatography: Paper chromatography was employed as the final purification step,
yielding a crystalline substance.

Chemical analysis and deductive reasoning led Miller to propose the structure as 6-
furfurylaminopurine. This was swiftly confirmed by Frank Strong and his team, who synthesized
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the compound by refluxing 6-methylmercaptopurine in furfurylamine.[3] The synthetic
compound was identical in all chemical and biological properties to the one isolated from DNA.

[3]

// Node styles start_node [label="Herring Sperm DNA\n(Inactive)", shape=cylinder,
fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; process1 [label="Autoclave
(Heat)\nwith mild acid", shape=Dbox, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediatel
[label="Active DNA Slurry", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124",
color="#5F6368"]; process2 [label="Extract with n-Butanol”, shape=box, fillcolor="#4285F4",
fontcolor="#FFFFFF"]; intermediate2 [label="Butanol Fraction\n(Contains active factor)",
shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; process3
[label="Silver Nitrate (AgNOs)\nPrecipitation”, shape=box, fillcolor="#4285F4",
fontcolor="#FFFFFF"]; intermediate3 [label="Partially Purified\nActive Fraction",
shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; process4
[label="Paper Chromatography", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
result_node [label="Pure Crystalline Kinetin\n(6-furfurylaminopurine)”, shape=invhouse,
fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start_node -> processl; processl -> intermediatel; intermediatel -> process2;
process2 -> intermediate2; intermediate2 -> process3; process3 -> intermediate3;
intermediate3 -> process4; process4 -> result_node; }

Figure 2: A simplified workflow of the chemical protocol used to isolate and purify kinetin from
autoclaved herring sperm DNA.

Quantitative Analysis and Biological Activity

The potency of kinetin was established using the tobacco pith callus bioassay. Early purified
preparations showed biological activity at concentrations below 1 mg/L.[3] The landmark 1957
paper by Skoog and Miller, "Chemical Regulation of Growth and Organ Formation in Plant
Tissues Cultured in Vitro," provided the critical quantitative data demonstrating that the ratio of
auxin (indole-3-acetic acid, IAA) to kinetin, rather than the absolute amount of either,
determined the developmental fate of the tobacco callus.[1][2]

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC1176392/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1176392/
https://www.benchchem.com/product/b1673648?utm_src=pdf-body
https://www.benchchem.com/product/b1673648?utm_src=pdf-body
https://www.benchchem.com/product/b1673648?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC1176392/
https://www.benchchem.com/product/b1673648?utm_src=pdf-body
https://pub.epsilon.slu.se/601/1/Silvestria_317.PDF
https://www.cambridge.org/core/journals/quantitative-plant-biology/article/quantitative-regeneration-skoog-and-miller-revisited/93C7393371E9628C84FE8F26FECF021B
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673648?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Auxin (IAA) Conc.

Kinetin (KIN) Conc.

Auxin:Kinetin Ratio

Primary
Morphological

(mglL) (mglL)
Outcome
Root Formation and
3.0 0.02 150:1 _ ,
Proliferation[8]
Undifferentiated
2.0 0.2-0.5 10:1-4:1
Callus Growth[2][9]
Bud Formation and
0.03 1.0-2.0 1:33 - 1:67
Shoot Growth[8]
0.0 1.0 No Auxin No significant growth
Some cell
2.0 0.0 No Kinetin enlargement, no

division[2]

Table 1. Summary of
the quantitative
relationship between
auxin (IAA) and
kinetin (KIN)
concentrations and
their effect on
organogenesis in
tobacco callus culture,
based on the findings
of Skoog and Miller
(1957).

// Edges edge [penwidth=2]; Auxin -> Roots [label="Low Kinetin", color="#EA4335"]; Kinetin -
> Shoots [label="Low Auxin", color="#4285F4"]; Auxin -> Callus [lhead=cluster_output,
label="High Kinetin", color="#EA4335"]; Kinetin -> Callus [ltail=cluster_input, label="High
Auxin”, color="#4285F4"]; }

Figure 3: The balance between auxin and kinetin concentrations dictates the developmental
fate of plant tissues in vitro.
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Experimental Protocols

The following protocols are reconstructed based on the methodologies described in the
publications of Skoog, Miller, and their contemporaries from the 1940s and 1950s.

Tobacco Pith Callus Bioassay

This bioassay was the standard for testing for cytokinin activity.
1. Medium Preparation:

e A basal nutrient medium, such as White's basic medium, is prepared.[10] Its composition
includes macronutrients (e.g., Ca(NOs)2, KNOs), micronutrients (e.g., MnSQOas, HsBOs3), and
2% sucrose as a carbon source.[10]

e The medium is solidified with agar.
e Auxin (e.g., IAAat 2.0 mg/L) is added to the medium.

e The test substance (e.g., kinetin) is added at various concentrations (e.g., 0.02 to 2.0 mg/L).
A control medium contains auxin but no test substance.

e The medium is sterilized by autoclaving and dispensed into sterile culture vessels (e.qg.,
Erlenmeyer flasks).

2. Explant Preparation:
e Stem internodes are harvested from rapidly growing tobacco plants (Nicotiana tabacum).

e The stems are surface sterilized by swabbing with 70% ethanol followed by immersion in
0.1% mercuric chloride solution for 20 minutes.[10]

o Under aseptic conditions, the epidermis is removed, and the stem is sectioned.
o Small explants of pith parenchyma tissue are excised from the center of the stem.
3. Culture and Incubation:

e Asingle pith explant is placed on the surface of the prepared agar medium in each vessel.
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o Cultures are maintained in the dark at a constant temperature (e.g., 25°C).
4. Data Collection:
o After a set period (e.g., 3-5 weeks), the cultures are assessed.

o Growth is measured qualitatively (visual observation of cell proliferation and callus formation)
and quantitatively (measuring the fresh weight of the tissue).

o A positive result is defined as significant callus growth compared to the control, which should
only exhibit cell enlargement.

// Node styles node [fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; start
[label="Prepare Basal Medium\n(Minerals, Sucrose, Agar)", shape=ellipse]; add_hormones
[label="Add Auxin (e.g., 2 mg/L IAA)\n+ Test Substance (e.g., Kinetin)"]; sterilize
[label="Sterilize & Dispense\ninto Culture Vessels"]; prep_explant [label="Aseptically
Excise\nTobacco Pith Explant”]; inoculate [label="Place Explant on Medium"]; incubate
[label="Incubate in Darkness\n(3-5 weeks, 25°C)"]; measure [label="Assess Growth\n(Fresh
Weight, Visual)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; end
[label="Compare to Control\n(Auxin only)", shape=ellipse];

// Edges start -> add_hormones; add_hormones -> sterilize; sterilize -> inoculate; prep_explant
-> inoculate; inoculate -> incubate; incubate -> measure; measure -> end; }

Figure 4: Standard workflow for the tobacco pith callus bioassay used to identify cell division-
promoting substances like kinetin.

Kinetin Isolation from Autoclaved DNA (Simplified)

This protocol outlines the key steps for isolating the active factor as performed by Miller.

1. Activation:

o Dissolve commercial herring sperm DNA in water to form a slurry.

 Acidify the slurry slightly (the original DNA preparation was sufficiently acidic on its own).

o Autoclave the slurry at 121°C for a specified period to induce degradation.
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2. Extraction:
e Cool the autoclaved, darkened slurry.

o Perform a liquid-liquid extraction with an equal volume of n-butanol. The active factor will
partition into the butanol phase.

e Separate and collect the butanol phase.

» Remove the butanol by distillation, leaving a concentrated aqueous preparation.
3. Purification:

« Filter the aqueous preparation to remove insoluble materials.

o Adjust the pH and add a solution of silver nitrate (AgNO3) to precipitate purine-containing
compounds, including Kinetin.

e Recover the precipitate and treat it to release the free purines.

» Further purify the active fraction using paper chromatography with an appropriate solvent
system. The active compound can be identified by its UV quenching properties.

4. Crystallization:
o Elute the active compound from the chromatogram.

o Crystallize the pure kinetin from the concentrated eluate.

Conclusion

The discovery of kinetin was a seminal moment in plant biology. It provided the first concrete
evidence of a chemical class, the cytokinins, dedicated to promoting cell division. The
meticulous experimental work of Folke Skoog, Carlos Miller, and their colleagues not only
yielded a new molecule but also revealed the profound concept of hormonal balance in
controlling plant development. The protocols and quantitative frameworks they established,
particularly the tobacco callus bioassay and the principle of the auxin-to-cytokinin ratio, remain
foundational pillars in plant tissue culture and biotechnology today.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1673648?utm_src=pdf-body
https://www.benchchem.com/product/b1673648?utm_src=pdf-body
https://www.benchchem.com/product/b1673648?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673648?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratpry

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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